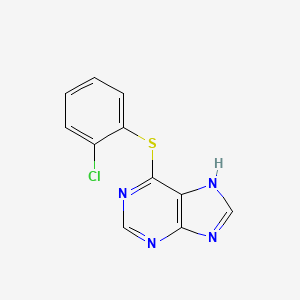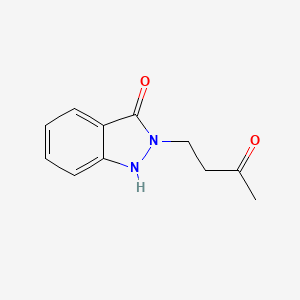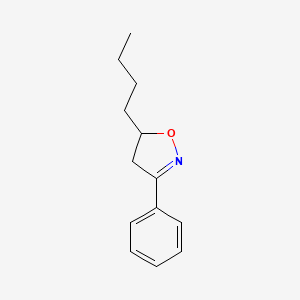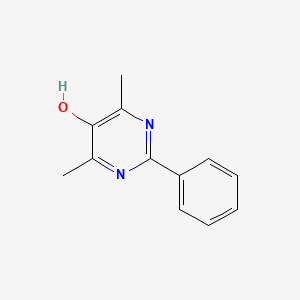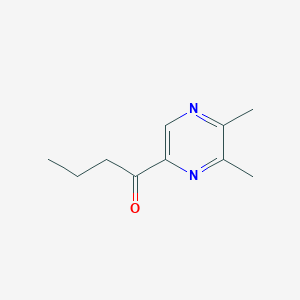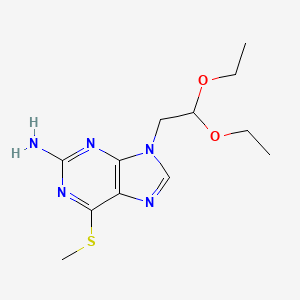
1H-1,2,4-Triazole, 3-(3-fluorophenyl)-4-methyl-5-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group, a methyl group, and a methylthio group attached to the triazole ring
Preparation Methods
The synthesis of 3-(3-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazine derivative with a suitable nitrile compound in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
3-(3-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions vary depending on the desired transformation.
Scientific Research Applications
3-(3-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
3-(3-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole can be compared with other similar compounds, such as:
3-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a fluorophenyl group and exhibits similar biological activities but differs in its core structure and specific functional groups.
3-Formylphenylboronic acid: Another compound with a fluorophenyl group, used in different applications such as enzyme inhibition and molecular docking studies. The uniqueness of 3-(3-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole lies in its specific combination of functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
144165-20-8 |
|---|---|
Molecular Formula |
C10H10FN3S |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-4-methyl-5-methylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C10H10FN3S/c1-14-9(12-13-10(14)15-2)7-4-3-5-8(11)6-7/h3-6H,1-2H3 |
InChI Key |
IDJLCZSOBSQVFH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SC)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12917585.png)






